molecular formula C18H20BrNO4 B2647112 6-Bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one CAS No. 728016-97-5

6-Bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one

Cat. No. B2647112
CAS RN: 728016-97-5
M. Wt: 394.265
InChI Key: MDXJULGKNCAIPF-UHFFFAOYSA-N
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Description

“6-Bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one” is a complex organic compound. It appears to contain a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one group, a piperidine ring, and bromo and methoxy substituents . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo and methoxy groups, as well as the chromen-2-one and piperidine groups . These groups could potentially undergo a variety of chemical reactions.

Scientific Research Applications

Antioxidant Properties

Compounds structurally related to 6-Bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one have been studied for their antioxidant properties. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols have shown interesting antioxidant properties. These compounds, prepared from corresponding 3-bromopyridine precursors, demonstrated effectiveness as phenolic chain-breaking antioxidants in radical-initiated styrene autoxidations under controlled conditions, highlighting their potential as powerful antioxidants (Wijtmans et al., 2004).

Rotational Barrier Studies

Another application is in the study of rotational barriers, where bromine-substituted compounds were used to investigate the buttressing effect on rotational barriers about specific chemical bonds. This research can contribute to our understanding of molecular dynamics and structure-function relationships in bromine-substituted compounds (Aoki et al., 1982).

Pharmaceutical Intermediates

Compounds with similar bromo, methoxy, and carbonyl functional groups have been identified as key intermediates in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory agents. This underscores the importance of such compounds in drug development and synthesis pathways (Xu & He, 2010).

Antidopaminergic Properties

Research on substituted 6-methoxysalicylamides, which share structural similarities with the target compound, shows potential for the development of neuroleptic agents. These studies focus on compounds with specific substitutions that demonstrate potent antidopaminergic properties, useful in the development of treatments for disorders like schizophrenia (de Paulis et al., 1985).

Synthetic Methodologies

Studies also focus on developing new synthetic methodologies for bromo-substituted compounds, highlighting the versatility and reactivity of such molecules in organic synthesis. These methodologies can be applied in the synthesis of a wide range of chemicals, including those with potential pharmaceutical applications (Zhang et al., 2022).

properties

IUPAC Name

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-10-4-11(2)9-20(8-10)17(21)14-6-12-5-13(19)7-15(23-3)16(12)24-18(14)22/h5-7,10-11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXJULGKNCAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

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